3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide
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Overview
Description
3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a dimethyl-phenoxypyrimidinyl moiety, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Phenoxypyrimidine Core: The phenoxypyrimidine core can be synthesized by reacting 4,6-dimethyl-2-chloropyrimidine with phenol in the presence of a base such as potassium carbonate.
Introduction of the Chloro Group: The chloro group is introduced by chlorination of the phenoxypyrimidine intermediate using reagents like thionyl chloride or phosphorus oxychloride.
Formation of the Benzamide: The final step involves the coupling of the chloro-substituted phenoxypyrimidine with 3-aminobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to modify the aromatic rings or the amide group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Major Products
Substitution: Formation of azido or thiol-substituted derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced aromatic or amide derivatives.
Scientific Research Applications
3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study biological pathways and interactions at the molecular level.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the phenoxypyrimidinyl moiety play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its activity. The benzamide structure may also contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide: Unique due to its specific substitution pattern and combination of functional groups.
4-chloro-2,6-dimethyl-3-nitropyridine: Similar in having a chloro and dimethyl substitution but differs in the presence of a nitro group and pyridine ring.
2-chloro-4,6-dimethoxy-1,3,5-triazine: Similar in having a chloro and dimethyl substitution but differs in the triazine ring structure.
Uniqueness
This compound is unique due to its specific combination of a chloro group, a dimethyl-phenoxypyrimidinyl moiety, and a benzamide structure. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-12-17(23-18(24)14-7-6-8-15(20)11-14)13(2)22-19(21-12)25-16-9-4-3-5-10-16/h3-11H,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWJNKAIKNCFFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC2=CC=CC=C2)C)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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